

Comparative study of the spectroscopic signatures of nonane isomers

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Compound of Interest

Compound Name: 2,3,3-Trimethylhexane

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A Comparative Guide to the Spectroscopic Signatures of Nonane Isomers

This guide provides a detailed comparison of the spectroscopic signatures of n-nonane and several of its branched isomers. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular identification and characterization. The guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a framework for distinguishing between these structurally similar compounds.

Data Presentation

The following tables summarize the key spectroscopic data for n-nonane and four of its isomers: 2-methyloctane, 3-ethylheptane, 2,2,4-trimethylhexane, and 2,3,4-trimethylhexane.

Table 1: ¹H NMR Spectroscopic Data of Nonane Isomers

| Isomer | Chemical Shift (δ) [ppm] and Multiplicity |
|-----------------------|---|
| n-Nonane | ~0.88 (t, 6H, 2 x CH ₃), ~1.26 (m, 14H, 7 x CH ₂) |
| 2-Methyloctane | ~0.86 (d, 6H, 2 x CH ₃), ~0.88 (t, 3H, CH ₃), ~1.24 (m, 10H, 5 x CH ₂), ~1.55 (m, 1H, CH) |
| 3-Ethylheptane | ~0.87 (t, 6H, 2 x CH ₃), ~0.90 (t, 3H, CH ₃), ~1.25 (m, 10H, 5 x CH ₂), ~1.35 (m, 1H, CH)[1] [2][3][4] |
| 2,2,4-Trimethylhexane | ~0.83 (s, 9H, 3 x CH ₃), ~0.88 (d, 6H, 2 x CH ₃), ~1.05 (m, 2H, CH ₂), ~1.25 (m, 2H, CH ₂), ~1.60 (m, 1H, CH) |
| 2,3,4-Trimethylhexane | ~0.85-0.95 (m, 15H, 5 x CH ₃), ~1.10-1.40 (m, 4H, 2 x CH ₂), ~1.50-1.70 (m, 1H, CH) |

Table 2: ¹³C NMR Spectroscopic Data of Nonane Isomers

| Isomer | Chemical Shift (δ) [ppm] |
|-----------------------|---|
| n-Nonane | ~14.1 (CH ₃), ~22.7 (CH ₂), ~29.3 (CH ₂), ~29.6 (CH ₂), ~31.9 (CH ₂) |
| 2-Methyloctane | ~14.1, ~22.6, ~22.7, ~27.2, ~29.6, ~30.0, ~31.9, ~36.6, ~38.9[5][6][7] |
| 3-Ethylheptane | ~10.9, ~14.2, ~23.2, ~26.7, ~29.8, ~32.8, ~37.1, ~43.9[1][3] |
| 2,2,4-Trimethylhexane | ~22.9, ~25.4, ~29.1, ~30.9, ~33.8, ~42.3, ~52.1 |
| 2,3,4-Trimethylhexane | Data not readily available in searched databases. |

Table 3: IR Spectroscopic Data of Nonane Isomers

| Isomer | C-H Stretching (cm-1) | C-H Bending (cm-1) |
|-----------------------|-------------------------|---------------------|
| n-Nonane | ~2955, ~2924, ~2854[8] | ~1467, ~1378 |
| 2-Methyloctane | ~2957, ~2925, ~2856 | ~1466, ~1378 |
| 3-Ethylheptane | ~2958, ~2926, ~2857 | ~1465, ~1378 |
| 2,2,4-Trimethylhexane | ~2954, ~2869[9][10] | ~1468, ~1383, ~1366 |
| 2,3,4-Trimethylhexane | ~2958, ~2925, ~2872[11] | ~1465, ~1379 |

Table 4: Mass Spectrometry Data of Nonane Isomers (Key Fragments m/z)

| Isomer | Molecular Ion (M+) | Base Peak (m/z) | Key Fragment Ions (m/z) |
|-----------------------|---------------------|-----------------|-------------------------|
| n-Nonane | 128 (weak) | 43 or 57 | 29, 43, 57, 71, 85 |
| 2-Methyloctane | 128 (very weak) | 43 | 29, 43, 57, 71, 85, 113 |
| 3-Ethylheptane | 128 (very weak) | 57 | 29, 43, 57, 71, 99 |
| 2,2,4-Trimethylhexane | 128 (absent) | 57 | 41, 43, 57, 71, 85, 113 |
| 2,3,4-Trimethylhexane | 128 (very weak)[11] | 43 | 43, 57, 71, 85[11] |

Experimental Protocols

The data presented in this guide are typically acquired using the following standard experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the nonane isomer is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- **^1H NMR Spectroscopy:**

- Pulse Sequence: A standard single-pulse experiment is used.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16 to 64 scans are typically accumulated to ensure a good signal-to-noise ratio.
- Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- **¹³C NMR Spectroscopy:**
 - Pulse Sequence: A standard proton-decoupled pulse sequence is used to provide a spectrum with single lines for each unique carbon atom.
 - Spectral Width: 0-60 ppm is typically sufficient for alkanes.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of ¹³C.
 - Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

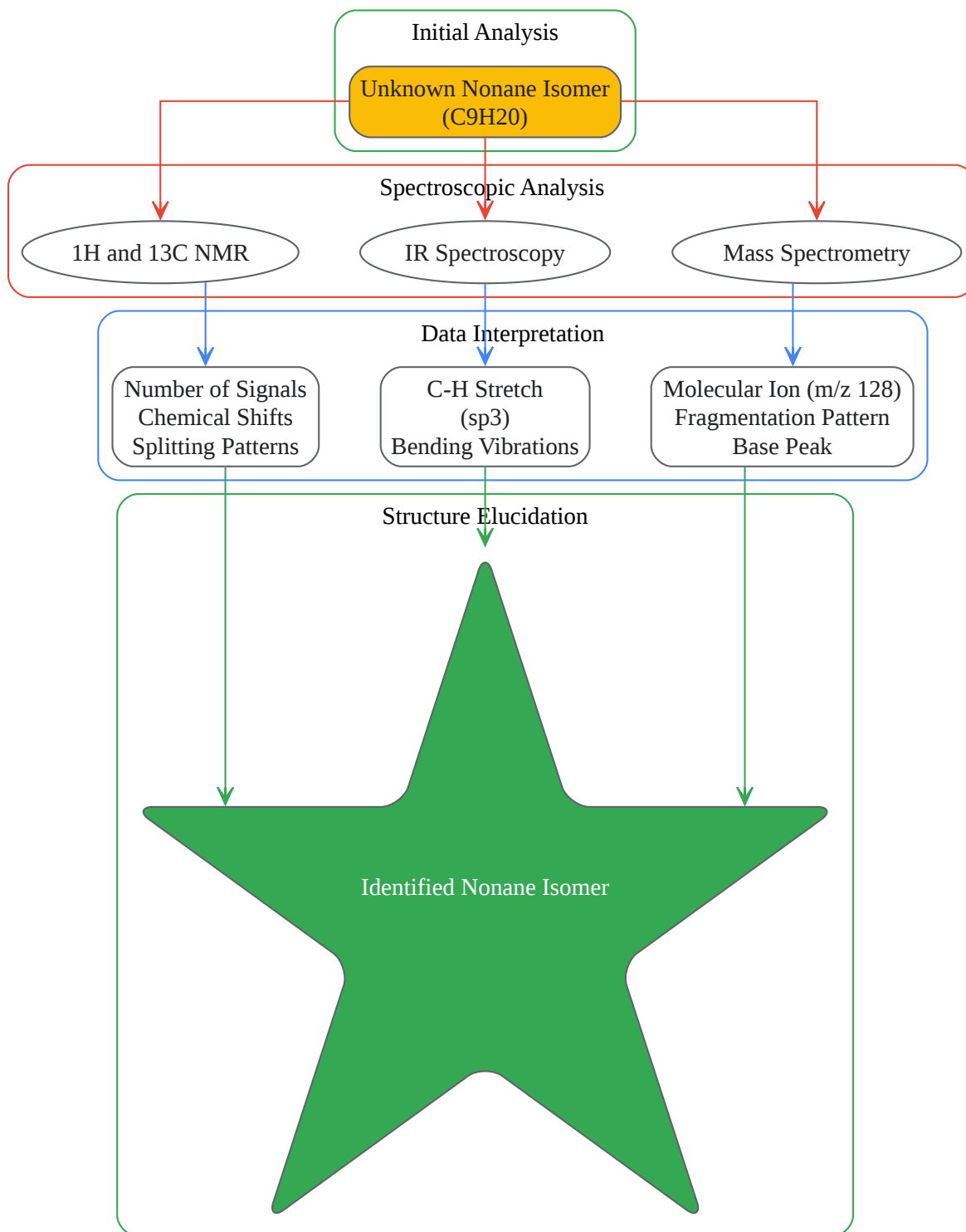
- Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

- **Sample Introduction:** The volatile nonane isomer is introduced into the ion source, often via a gas chromatograph (GC) for separation of isomers in a mixture.
- **Ionization:** Electron Ionization (EI) is the most common method for alkanes. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Mandatory Visualization

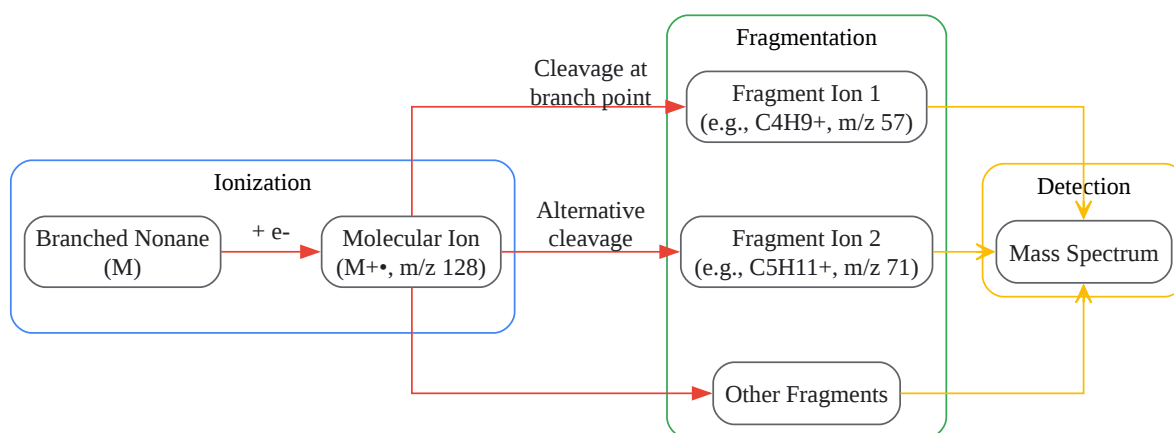
The following diagrams illustrate the logical workflow for identifying a nonane isomer based on its spectroscopic data.



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Caption: Workflow for the spectroscopic identification of a nonane isomer.

The following diagram illustrates the characteristic fragmentation pathways of a branched nonane isomer in a mass spectrometer.



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Caption: Characteristic fragmentation pathways for a branched nonane isomer in EI-MS.

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